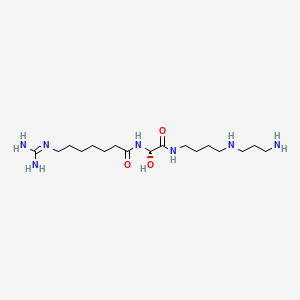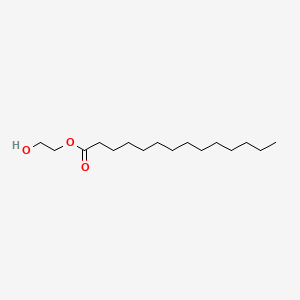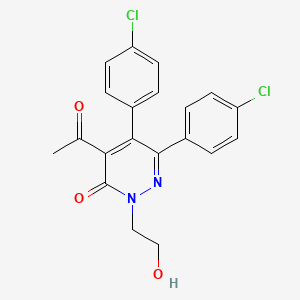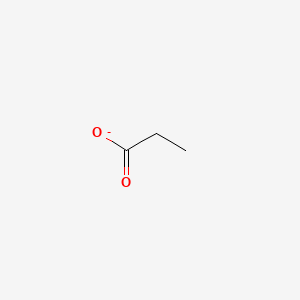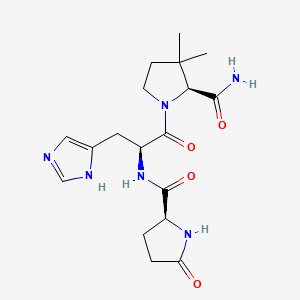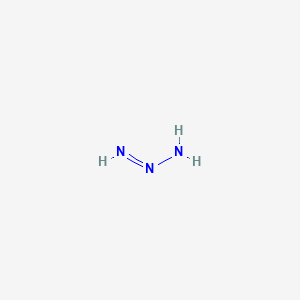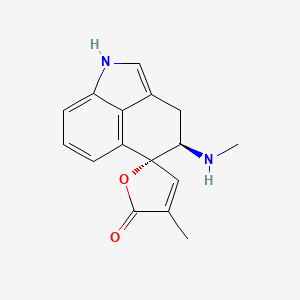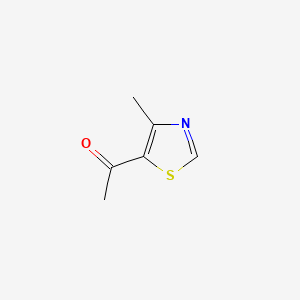
1-(4-Methylthiazol-5-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 1-(4-Methylthiazol-5-yl)ethanone often involves nucleophilic substitution and cyclization reactions. For example, a method for preparing a structurally related compound, 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, through nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole has been described. This synthesis route showcases the potential for high yields and purity under optimized reaction conditions, which might be applicable to the synthesis of 1-(4-Methylthiazol-5-yl)ethanone as well (H. Ji et al., 2017).
Molecular Structure Analysis
Structural analysis of related compounds provides insights into the potential molecular geometry of 1-(4-Methylthiazol-5-yl)ethanone. For instance, X-ray crystallography and spectroscopic methods such as IR, NMR, and MS have been employed to determine the structure of novel derivatives, suggesting that similar analytical techniques could elucidate the molecular structure of 1-(4-Methylthiazol-5-yl)ethanone and its derivatives (Wei-yong Liu et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving 1-(4-Methylthiazol-5-yl)ethanone derivatives highlight the compound's reactivity and potential for creating a variety of biologically active molecules. For example, the synthesis of thiadiazole-based molecules containing 1,2,3-triazole moiety indicates the versatility of related structures in chemical transformations and their relevance in medicinal chemistry (Huda R. M. Rashdan et al., 2021).
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
1-(4-Methylthiazol-5-yl)ethanone derivatives have been explored as corrosion inhibitors. In one study, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE) showed significant inhibition efficiency for mild steel in a hydrochloric acid environment, reaching up to 95.10% at certain concentrations. This efficiency was supported by various spectroscopic techniques and density functional theory (DFT) calculations (Jawad et al., 2020).
Antiviral Applications
Derivatives of 1-(4-Methylthiazol-5-yl)ethanone have been investigated for antiviral activities. In a study focused on COVID-19, compounds derived from 1-(5-Methyl-1-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-1H-1,2,3-triazol-4-yl) ethan-1-one demonstrated good docking scores against the main protease of COVID-19, suggesting potential for antiviral drug development (Rashdan et al., 2021).
Antimicrobial and Antitubercular Activities
Some derivatives of 1-(4-Methylthiazol-5-yl)ethanone have been synthesized and tested for antimicrobial and antimalarial activities. A study found that these compounds exhibited good to excellent antibacterial activity, and some analogs showed promising antimalarial activity (Vekariya et al., 2017).
Synthesis of Biologically Active Molecules
The synthesis of novel 1,2,3-triazole derivatives using 1-(4-Methylthiazol-5-yl)ethanone derivatives has been explored, revealing potential in the development of new pharmaceuticals. These compounds have shown promising biological activities, including immunosuppressive and immunostimulatory effects (Abdel‐Aziz et al., 2011).
Fungicide Synthesis
Derivatives of 1-(4-Methylthiazol-5-yl)ethanone have been used in the synthesis of fungicides. A study described an efficient method to prepare such compounds, which are key intermediates in the synthesis of agricultural fungicides like prothioconazole (Ji et al., 2017).
Anticancer Research
Compounds derived from 1-(4-Methylthiazol-5-yl)ethanone have been investigated for their anticancer properties. A study synthesized 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones and tested their in vitro anticancer activity, revealing moderate activity against various cancer cell lines (Lozynskyi et al., 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(4-methyl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NOS/c1-4-6(5(2)8)9-3-7-4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLHLRLBSIWLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00191588 | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylthiazol-5-yl)ethanone | |
CAS RN |
38205-55-9 | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038205559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-4-methylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00191588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methyl-1,3-thiazol-5-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

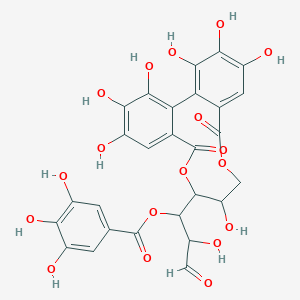
![{[5-(6-Amino-purin-7-YL)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy]-hydroxy-phosphorylmethyl}-phosphonic acid mono-[2-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-isobenzofuran-5-YL)-ethyl] ester](/img/structure/B1217582.png)
![4-methoxy-N-[[(phenylmethyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1217583.png)
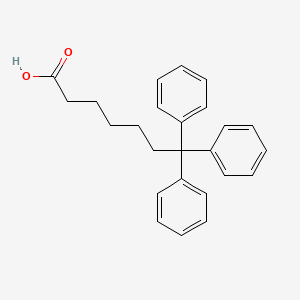
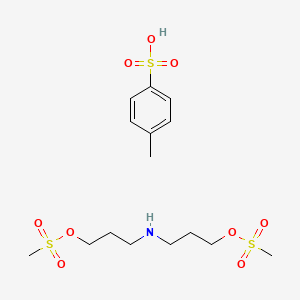
![Furo[3',7]naphtho[2,3-d]-1,3-dioxol-6(5H)-one, 9-[(4-fluorophenyl)amino]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)-](/img/structure/B1217586.png)
